N-Acetyl dapsone

Description

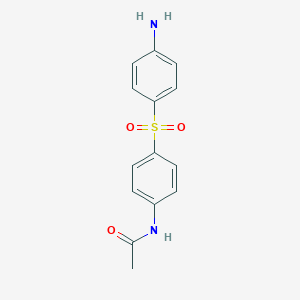

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-(4-aminophenyl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOCBIHNYYQINH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205040 |

Source

|

| Record name | Monoacetyldapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-20-8 |

Source

|

| Record name | Monoacetyldapsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoacetyldapsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 565-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoacetyldapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoacetyl dapsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOACETYLDAPSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl dapsone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl dapsone (B1669823), also known as monoacetyldapsone (MADDS), is the primary metabolite of the sulfone antibiotic dapsone. Dapsone is a cornerstone in the treatment of leprosy and sees significant use in managing various dermatological and infectious diseases. The acetylation of dapsone to N-Acetyl dapsone is a critical step in its metabolism, influencing both its therapeutic efficacy and toxicological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to this compound, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Identification

This compound is formed by the acetylation of one of the amino groups of its parent compound, dapsone. This modification significantly alters the molecule's properties.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide[1][2][3] |

| CAS Number | 565-20-8[1][2][4] |

| Molecular Formula | C₁₄H₁₄N₂O₃S[1][2][4] |

| Molecular Weight | 290.34 g/mol [2][4][5] |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N[2][3] |

| InChI | InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)[1][2][3] |

| Synonyms | Monoacetyldapsone, MADDS, Acetyldapsone[3][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Off-white solid | [7] |

| Melting Point | Data for the diacetylated form (acedapsone) is 289-292 °C. The melting point for monoacetylated dapsone is not consistently reported. | [8] |

| Solubility | Soluble in Methanol (B129727) (MeOH).[7] Solubility in other solvents includes DMF (30 mg/ml), DMSO (30 mg/ml), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml).[9] | [7][9] |

| pKa | Data not readily available for this compound. The parent compound, dapsone, has a pKa of 2.41. | [10] |

| LogP | 0.9 (Predicted) | [11] |

| UV Absorption (λmax) | 258, 297, 362 nm | [9] |

Metabolism of Dapsone to this compound

Dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation.[1][5] The N-acetylation pathway, mediated by the N-acetyltransferase (NAT) enzymes, particularly NAT2, leads to the formation of this compound (monoacetyldapsone).[3][12] This is considered the major route of dapsone metabolism.[5] A state of equilibrium is achieved through subsequent deacetylation back to dapsone.[9]

The alternative N-hydroxylation pathway is mediated by cytochrome P450 enzymes (such as CYP3A4 and CYP2E1) and results in the formation of dapsone hydroxylamine (B1172632) (DDS-NHOH).[5][12] This metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[5][6] this compound can also undergo hydroxylation to form mono-acetyl dapsone hydroxylamine (MADDS-NHOH).[5]

Experimental Protocols

Synthesis of this compound

Acedapsone (B1665412) (diacetyldapsone) can be synthesized by the acetylation of dapsone.[13] While a specific protocol for the exclusive synthesis of monoacetyl dapsone was not detailed in the search results, a general approach would involve the controlled acetylation of dapsone, followed by purification to isolate the monoacetylated product.

Analytical Determination of this compound

The simultaneous determination of dapsone and this compound in biological matrices is crucial for pharmacokinetic studies and for determining a patient's acetylator phenotype. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

4.2.1. HPLC-UV Method for Dapsone and this compound in Plasma

This method allows for the simultaneous quantification of dapsone and its primary metabolite, this compound.

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., phenacetin).

-

Perform liquid-liquid extraction with an organic solvent (e.g., ethyl ether) at an alkaline pH.[14]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 or C18 column (e.g., 5 µm particle size).[14][15]

-

Mobile Phase: A mixture of water and an organic modifier like methanol or acetonitrile (B52724).[14] For example, a 70:30 (v/v) mixture of water and methanol can be used.[14]

-

Flow Rate: Typically 1 mL/min.[14]

-

Detection: UV detection at a wavelength of 286 nm or 297 nm.[14]

-

4.2.2. LC-MS/MS Method for Enhanced Sensitivity

For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

-

Sample Preparation:

-

LC-MS/MS Conditions:

-

Column: A reversed-phase column such as a Chromolith C18.[16]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium (B1175870) acetate).[15][16]

-

Flow Rate: 0.8 mL/min.[15]

-

Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[15][16] The specific ion transitions monitored are m/z 249.3→156.1 for Dapsone and m/z 291.1→156.0 for this compound.[16]

-

Mechanism of Action and Biological Significance

The primary mechanism of action of the parent drug, dapsone, is the inhibition of dihydrofolic acid synthesis in susceptible bacteria by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate (B1496061) synthetase.[1][17] This bacteriostatic effect is crucial in the treatment of leprosy.

Dapsone also exhibits significant anti-inflammatory properties, which are attributed to the inhibition of neutrophil activity.[18] It achieves this by inhibiting the myeloperoxidase-H2O2-halide-mediated cytotoxic system in neutrophils, thereby reducing the production of reactive oxygen species and other inflammatory mediators.[17][18]

The role of this compound in the overall therapeutic effect is complex. While it is generally considered to be a less active metabolite than dapsone, its formation and subsequent deacetylation contribute to the prolonged half-life of dapsone in the body. The ratio of this compound to dapsone in the plasma is used to determine an individual's acetylator phenotype (slow vs. fast acetylators), which can influence the dosing regimen and the potential for adverse effects.[2]

Conclusion

This compound is a key metabolite in the pharmacology of dapsone. A thorough understanding of its chemical properties, metabolic fate, and analytical determination is essential for the optimization of dapsone therapy and the development of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dapsone (PIM 167) [inchem.org]

- 3. Dapsone acetylation by human liver arylamine N-acetyltransferases and interaction with antiopportunistic infection drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dapsone‐induced methemoglobinemia—A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dapsone-induced methemoglobinemia: Case of the blue lady - PMC [pmc.ncbi.nlm.nih.gov]

- 7. allmpus.com [allmpus.com]

- 8. acedapsone | 77-46-3 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Monoacetyldapsone | C14H14N2O3S | CID 11257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acedapsone - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE this compound BY LC-MS / MS METHOD | Semantic Scholar [semanticscholar.org]

- 17. Dapsone - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Dapsone? [synapse.patsnap.com]

The Biological Activity of N-Acetyl Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl dapsone (B1669823) (NAD), also known as monoacetyldapsone (MADDS), is the primary metabolite of the widely used anti-inflammatory and antimicrobial drug, dapsone. While the pharmacological effects of dapsone are well-documented, the specific biological activities of its N-acetylated metabolite are less comprehensively understood. This technical guide provides an in-depth overview of the current knowledge on the biological activity of N-acetyl dapsone, with a focus on its quantitative effects, the experimental protocols used to assess its activity, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of dapsone and its derivatives.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with potent anti-inflammatory and immunomodulatory properties.[1] It is a cornerstone in the treatment of leprosy and is also used for various dermatological conditions characterized by neutrophilic infiltrates.[1][2] Following administration, dapsone is primarily metabolized in the liver via two main pathways: N-acetylation to this compound (NAD) and N-hydroxylation to dapsone hydroxylamine (B1172632).[1][3] The N-acetylation is catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, leading to significant inter-individual variations in the ratio of dapsone to NAD.[4] While dapsone hydroxylamine is considered the more toxic metabolite, the biological significance of NAD is an area of active investigation.[1][3] This guide will focus on the known biological activities of NAD.

Quantitative Data on Biological Activity

A direct quantitative comparison of the biological activities of this compound and its parent compound, dapsone, is crucial for understanding its pharmacological contribution. The following tables summarize the available quantitative data.

Table 1: Comparative Anti-Inflammatory and Neutrophil-Modulating Activity

| Parameter | Dapsone | This compound (NAD/MADDS) | Reference(s) |

| Inhibition of Myeloperoxidase (MPO) | IC50 ≈ 1 µM | Data not available | [5] |

| Antagonism of Leukotriene B4 (LTB4) Binding | 10-100 µM shows antagonism | Data not available | [6] |

| Inhibition of Polymorphonuclear Leukocyte (PMN) Trafficking (in vivo) | Not specified | No inhibitory activity observed | [7] |

| Inhibition of fMLP-stimulated Neutrophil Adherence | IC50 ≈ 150 µg/mL | Data not available | [8] |

| Inhibition of IL-8 Secretion from LPS-stimulated Bronchial Epithelial Cells | Significant inhibition | Data not available | [9] |

IC50: Half-maximal inhibitory concentration; fMLP: N-formylmethionyl-leucyl-phenylalanine; LPS: Lipopolysaccharide; IL-8: Interleukin-8.

Table 2: Comparative Antimicrobial Activity

| Organism | Dapsone MIC (µg/mL) | This compound (NAD/MADDS) MIC (µg/mL) | Reference(s) |

| Propionibacterium acnes | MIC90 = 8 | Data not available | [10] |

| Staphylococcus aureus (MSSA & MRSA) | MIC50 = 256, MIC90 = 512 | Data not available | [11][12] |

| Streptococcus pyogenes | MIC50 = 32, MIC90 = 512 | Data not available | [12] |

| Enterococcus faecalis | MIC50 = 256, MIC90 = 512 | Data not available | [12] |

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit the growth of 50%/90% of isolates; MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Table 3: Pharmacokinetic Parameters of Dapsone and this compound (Oral Administration)

| Parameter | Dapsone | This compound (NAD/MADDS) | Reference(s) |

| Time to Peak Concentration (Tmax) | ~4 hours | 3.8 - 4.3 hours | [13][14] |

| Elimination Half-life (t1/2) | ~30 hours | 20 - 21 hours | [13][14] |

| Protein Binding | ~70-90% | Almost completely protein bound | [14][15] |

| Volume of Distribution (Vd) | ~1.5 L/kg | Data not available | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of dapsone and its metabolites. These protocols can be adapted for the specific investigation of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of Dapsone and this compound

Objective: To determine the concentrations of dapsone and this compound in biological samples (e.g., plasma, serum).

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., phenacetin).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl ether) at an alkaline pH.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[16]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v).[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV detection at 295 nm.[17]

-

-

Quantification:

-

Generate a standard curve using known concentrations of dapsone and this compound.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Myeloperoxidase (MPO) Activity Assay

Objective: To measure the inhibitory effect of this compound on myeloperoxidase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a potassium phosphate (B84403) buffer (50 mM, pH 6.0).

-

Prepare a 0.5% hexadecyltrimethylammonium bromide (HTAB) homogenization buffer.

-

Prepare an assay reagent containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide in the phosphate buffer.[17]

-

-

Sample Preparation:

-

Homogenize tissue samples or cell lysates in the HTAB buffer.

-

Centrifuge to remove cellular debris and collect the supernatant containing MPO.[17]

-

-

Assay Procedure:

Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant like leukotriene B4 (LTB4).

Methodology:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using dextran (B179266) sedimentation followed by density gradient centrifugation over Ficoll-Paque.

-

Resuspend the isolated neutrophils in a suitable buffer.[19]

-

-

Chemotaxis Assay (Boyden Chamber):

-

Place a chemoattractant (e.g., LTB4) in the lower chamber of a Boyden chamber.

-

Add neutrophils, pre-incubated with or without this compound, to the upper chamber, which is separated by a porous membrane.

-

Incubate to allow for cell migration.[20]

-

-

Quantification of Migration:

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of dapsone, and likely this compound, are mediated through the modulation of several key signaling pathways, primarily in neutrophils.

Metabolic Pathway of Dapsone

Dapsone undergoes metabolism in the liver, leading to the formation of this compound and dapsone hydroxylamine. This metabolic process is a critical determinant of both the therapeutic efficacy and toxicity of dapsone.

Inhibition of Leukotriene B4 (LTB4) Signaling

Dapsone has been shown to antagonize the binding of the potent chemoattractant LTB4 to its G-protein coupled receptors (GPCRs), BLT1 and BLT2, on neutrophils.[6][22] This interference disrupts the downstream signaling cascade that leads to neutrophil activation and chemotaxis.

Experimental Workflow for Assessing Neutrophil Chemotaxis Inhibition

The following diagram illustrates a typical workflow for an in vitro experiment designed to evaluate the inhibitory effect of a compound like this compound on neutrophil chemotaxis.

Discussion and Future Directions

The available evidence suggests that this compound possesses biological activities, although it appears to be less potent as an anti-inflammatory agent compared to the hydroxylamine metabolite, at least in terms of inhibiting neutrophil trafficking in vivo.[7] The antimicrobial activity of NAD has not been extensively studied, and direct comparisons with dapsone are needed to ascertain its contribution to the overall therapeutic effect.

Future research should focus on:

-

Quantitative comparison: Determining the IC50 and MIC values of this compound for a range of inflammatory and microbial targets to directly compare its potency with dapsone and dapsone hydroxylamine.

-

Mechanism of action: Elucidating the specific molecular interactions of this compound with its targets, such as myeloperoxidase and leukotriene B4 receptors.

-

In vivo studies: Conducting further in vivo studies to evaluate the anti-inflammatory and antimicrobial efficacy of this compound independently of dapsone.

-

Impact of NAT2 polymorphism: Investigating how different N-acetyltransferase 2 genotypes, which lead to "fast" or "slow" acetylator phenotypes, influence the therapeutic and adverse effects of dapsone through the differential production of this compound.

Conclusion

This compound is a major metabolite of dapsone with demonstrable, albeit not fully characterized, biological activities. While it appears to be less active than other dapsone metabolites in certain inflammatory models, its high circulating concentrations in individuals, particularly "fast acetylators," suggest that it may still contribute to the overall pharmacological profile of dapsone. A more comprehensive understanding of the quantitative biological activities and mechanisms of action of this compound is essential for optimizing the clinical use of dapsone and for the development of new sulfone-based therapeutics with improved efficacy and safety profiles.

References

- 1. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.elabscience.com [file.elabscience.com]

- 5. Gene - LTB4R [maayanlab.cloud]

- 6. nwlifescience.com [nwlifescience.com]

- 7. Studies on the inhibitory effects of analogues of dapsone on neutrophil function in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dapsone inhibits IL-8 secretion from human bronchial epithelial cells stimulated with lipopolysaccharide and resolves airway inflammation in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Activity of Dapsone versus Community and Hospital Pathogens from the CANWARD Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of Dapsone versus Community and Hospital Pathogens from the CANWARD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of dapsone and acetylated dapsone in serum and saliva. | Semantic Scholar [semanticscholar.org]

- 14. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma and salivary pharmacokinetics of dapsone estimated by a thin layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Exosomes mediate LTB4 release during neutrophil chemotaxis | PLOS Biology [journals.plos.org]

- 20. criver.com [criver.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Monoacetyldapsone (MADDS): A Technical Guide

Introduction

Monoacetyldapsone (MADDS) is the principal metabolite of dapsone (B1669823), a sulfone drug with well-established anti-inflammatory and antimicrobial properties.[1][2] Dapsone is utilized in the treatment of various conditions, including leprosy, dermatitis herpetiformis, and acne.[3][4] The metabolic conversion to MADDS is a critical determinant of the parent drug's pharmacokinetic profile and influences the overall balance between therapeutic efficacy and potential toxicity. This document provides an in-depth technical overview of the pharmacological profile of MADDS, tailored for researchers, scientists, and professionals in drug development. It covers the pharmacokinetics, pharmacodynamics, and key experimental methodologies relevant to the study of this significant metabolite.

Pharmacokinetics

The pharmacokinetic profile of MADDS is intrinsically linked to the metabolism of its parent compound, dapsone. Following oral administration, dapsone is almost completely absorbed and then undergoes extensive metabolism, primarily in the liver.[5]

1.1. Metabolism Dapsone is metabolized via two primary, independent pathways: N-acetylation and N-hydroxylation.[6]

-

N-acetylation: Dapsone is acetylated by the hepatic N-acetyltransferase (NAT) enzyme to form monoacetyldapsone (MADDS).[5][7] This reaction is reversible, and an equilibrium is maintained between acetylation and deacetylation, allowing MADDS to be converted back to dapsone.[2][5] The rate of acetylation is genetically determined, leading to a bimodal population distribution of "slow" and "rapid" acetylators.[8]

-

N-hydroxylation: Concurrently, dapsone is hydroxylated by cytochrome P-450 enzymes to produce dapsone hydroxylamine (B1172632) (DDS-NOH).[5][7] This metabolite is highly reactive and is considered responsible for both the therapeutic anti-inflammatory effects and the primary adverse effects of dapsone, such as methemoglobinemia and hemolysis.[5][7]

1.2. Distribution Both dapsone and MADDS exhibit significant binding to plasma proteins. However, the extent of binding differs substantially. Dapsone is approximately 70-90% bound to plasma proteins, whereas MADDS is almost completely protein-bound (approximately 91-99%).[5][8][9] This high degree of protein binding for MADDS limits its volume of distribution and its availability as a free, active compound. Dapsone distributes throughout total body water and is found in various tissues and fluids, including sweat, saliva, and breast milk.[5][8]

1.3. Elimination The elimination half-life for both dapsone and MADDS is similar, typically ranging from 20 to 30 hours.[10][11][12] Approximately 70-85% of a dapsone dose is excreted via the urine, primarily as water-soluble metabolites, including N-glucuronides and N-sulphates.[5][8][13]

Table 1: Summary of Pharmacokinetic Parameters for Dapsone and MADDS

| Parameter | Dapsone (DDS) | Monoacetyldapsone (MADDS) | Reference(s) |

| Bioavailability (Oral) | >86% | Not Applicable (Metabolite) | [5] |

| Time to Peak Plasma Conc. (Tmax) | 2 - 8 hours | 3.8 - 4.3 hours | [5][10] |

| Elimination Half-life (T½) | 10 - 50 hours (average 20-30) | ~20 - 21 hours | [3][10][11] |

| Plasma Protein Binding | 70 - 90% | ~99% | [5][8] |

| Primary Route of Metabolism | Hepatic N-acetylation & N-hydroxylation | Hepatic deacetylation & hydroxylation | [5][7] |

| Primary Route of Elimination | Renal (as metabolites) | Renal (as metabolites) | [5][13] |

Pharmacodynamics and Mechanism of Action

The pharmacodynamic activity of MADDS is often considered in the context of its relationship with dapsone and the reactive DDS-NOH metabolite.

2.1. Antimicrobial and Anti-inflammatory Effects The parent drug, dapsone, exerts its antimicrobial (bacteriostatic) effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, thereby blocking folic acid synthesis in susceptible microbes.[7][14] Its anti-inflammatory properties are largely attributed to the modulation of neutrophil activity, including the inhibition of the myeloperoxidase-peroxide system.[7]

While much of the therapeutic activity is credited to dapsone and its hydroxylamine metabolite, MADDS itself possesses intrinsic anti-inflammatory properties.[15] Topical formulations of MADDS have been shown to significantly reduce UVB-induced erythema, an effect linked to diminishing the inflammatory influx of immune cells.[15]

2.2. Interaction with Dapsone Metabolism An important aspect of MADDS's pharmacological profile is its potential to modulate the metabolism of dapsone. In vitro studies using rat liver microsomes demonstrated that MADDS is a potent inhibitor of dapsone N-hydroxylation, the pathway that forms the toxic DDS-NOH metabolite.[6] However, this inhibitory effect was found to be significantly less potent in human liver microsomes.[6] This suggests that while MADDS may play a role in mitigating toxicity in some species, it is unlikely to be a significant modulator of DDS-NOH formation in humans in vivo.[6]

Key Experimental Methodologies

3.1. Protocol: Quantification of MADDS in Human Plasma via LC-MS/MS

This protocol provides a generalized workflow for the simultaneous determination of dapsone and MADDS in plasma, a common requirement for pharmacokinetic studies.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of dapsone).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to separate MADDS, dapsone, and the internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.

-

Example Transition for MADDS: m/z 291.1 → 199.1

-

Example Transition for Dapsone: m/z 249.1 → 156.1

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of MADDS and dapsone in the plasma samples.

-

3.2. Protocol: In Vitro Deacetylation Assay in Human Liver Microsomes

This protocol outlines a method to assess the metabolic conversion of MADDS back to dapsone.

-

Incubation Preparation:

-

Prepare an incubation mixture in microcentrifuge tubes containing:

-

Human Liver Microsomes (e.g., 0.5 mg/mL final concentration).

-

Phosphate Buffer (e.g., 100 mM, pH 7.4).

-

MADDS (substrate, e.g., 10 µM final concentration).

-

-

Pre-warm the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding a solution of cofactors. For deacetylation by arylacetamide deacetylase, NADPH is not required.[6]

-

Incubate the reaction at 37°C in a shaking water bath.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction tubes at high speed to pellet the proteins.

-

Transfer the supernatant to vials for analysis.

-

Analyze the samples for the formation of dapsone (the product) and the disappearance of MADDS (the substrate) using a validated LC-MS/MS method as described in the previous protocol.

-

-

Data Analysis:

-

Plot the concentration of the formed dapsone against time to determine the rate of the deacetylation reaction.

-

Diagrams and Workflows

Caption: Metabolic pathway of Dapsone showing its conversion to MADDS and DDS-NOH.

Caption: General experimental workflow for a pharmacokinetic study of MADDS.

Caption: Logical relationship between Dapsone metabolites and biological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacetyldapsone inhibition of dapsone N-hydroxylation by human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disposition of dapsone and monoacetyldapsone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of dapsone and acetylated dapsone in serum and saliva. | Semantic Scholar [semanticscholar.org]

- 11. Acute dapsone poisoning: clinical features and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma and salivary pharmacokinetics of dapsone estimated by a thin layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

N-Acetyl dapsone synthesis from parent drug dapsone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory conditions, undergoes metabolic N-acetylation in the body to form its primary metabolite, N-Acetyl dapsone (also known as monoacetyl dapsone or MADDS). This metabolite plays a significant role in the drug's pharmacokinetic profile and has been the subject of considerable research. This technical guide provides an in-depth overview of the chemical synthesis of this compound from its parent drug, dapsone. The guide details a common laboratory-scale synthetic protocol, presents key quantitative data in a structured format, and visualizes the underlying biochemical pathway and experimental workflow.

Chemical and Physical Properties

A summary of the key physical and chemical properties of dapsone and its N-acetylated metabolite is provided below for easy reference.

| Property | Dapsone | This compound |

| Chemical Formula | C₁₂H₁₂N₂O₂S | C₁₄H₁₄N₂O₃S |

| Molecular Weight | 248.30 g/mol | 290.34 g/mol |

| Melting Point | 175-177 °C | 238-240 °C[1] |

| Appearance | White to creamy-white crystalline powder | White to off-white crystalline powder[2] |

| Solubility | Slightly soluble in water and ethanol (B145695). | Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.[2] |

Synthesis of this compound from Dapsone

The synthesis of this compound from dapsone is achieved through the selective N-acetylation of one of the two primary amino groups of the dapsone molecule. A common and effective method for this transformation involves the use of acetic anhydride (B1165640) as the acetylating agent. To favor mono-acetylation over di-acetylation, the reaction is typically carried out under controlled conditions, often using a mild base or a specific solvent system to modulate the reactivity of the amino groups.

Experimental Protocol: Mono-N-Acetylation of Dapsone

This protocol describes a laboratory-scale synthesis of this compound using acetic anhydride.

Materials:

-

Dapsone

-

Acetic Anhydride

-

Pyridine (or another suitable weak base)

-

Ethanol

-

Toluene

-

Hydrochloric Acid (HCl), 1M

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dapsone in a suitable solvent such as acetonitrile (B52724) or toluene. A catalytic amount of an amine like 4-dimethylaminopyridine (B28879) (DMAP) can be added to facilitate the reaction.[3][4]

-

Acetylation: To the stirred solution, add a stoichiometric amount (or a slight excess) of acetic anhydride dropwise at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent like ethyl acetate.

-

The organic layer is washed sequentially with 1M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated to yield the crude this compound.

-

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowed to cool slowly to form crystals of pure this compound.[5] The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

-

Column Chromatography: If further purification is required, the crude product can be subjected to silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Quantitative Data

| Parameter | Value |

| Typical Yield | 70-85% (This is an estimated range based on similar acetylation reactions and may vary depending on the specific reaction conditions and purification method.) |

| Melting Point | 238-240 °C[1] |

| ¹H NMR (DMSO-d₆, δ) | Signals corresponding to the aromatic protons of both phenyl rings, the remaining free amino group protons, the amide proton, and the methyl protons of the acetyl group are expected. Specific shifts would need to be determined experimentally. |

| ¹³C NMR (DMSO-d₆, δ) | Signals corresponding to the carbons of the aromatic rings, the carbonyl carbon of the acetyl group, and the methyl carbon of the acetyl group are expected. Specific shifts would need to be determined experimentally. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine, N-H stretching of the amide, C=O stretching of the amide, and S=O stretching of the sulfone group are expected. |

Visualizations

Dapsone's Mechanism of Action: Inhibition of Folate Synthesis

Dapsone exerts its antibacterial effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication. The following diagram illustrates this mechanism.

Caption: Dapsone competitively inhibits dihydropteroate synthase.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key steps in the laboratory synthesis of this compound from dapsone.

Caption: Key stages in the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from dapsone via N-acetylation with acetic anhydride is a well-established laboratory procedure. By carefully controlling the reaction conditions, selective mono-acetylation can be achieved to produce the desired product in good yield. This technical guide provides a foundational understanding of the synthesis, characterization, and relevant biochemical context of this compound, serving as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further optimization of the reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements.

References

- 1. 565-20-8 CAS MSDS (N-MONOACETYL-4,4'-DIAMINODIPHENYL SULFONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 565-20-8: Monoacetyldapsone | CymitQuimica [cymitquimica.com]

- 3. US20170217883A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]

- 4. EP3180307B1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Enzymatic Formation of N-Acetyl Dapsone by N-Acetyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (B1669823) (4,4'-diaminodiphenylsulfone), a cornerstone in the treatment of leprosy, dermatitis herpetiformis, and for the prophylaxis of opportunistic infections like Pneumocystis jiroveci pneumonia, undergoes extensive metabolism in the liver.[1][2] A critical metabolic pathway is N-acetylation, a phase II conjugation reaction catalyzed by the enzyme N-acetyltransferase (NAT). This reaction converts dapsone into its primary metabolite, N-acetyl dapsone, also known as monoacetyldiaminodiphenylsulfone (MADDS).[3][4][5]

The activity of the N-acetyltransferase enzyme, particularly the NAT2 isoform, is subject to significant genetic polymorphism, which categorizes individuals into "slow," "intermediate," or "rapid" acetylator phenotypes.[6][7] This variation has profound clinical implications, influencing not only the pharmacokinetic profile of dapsone but also the patient's susceptibility to dose-dependent adverse effects. Understanding the enzymatic formation of this compound is therefore crucial for optimizing dapsone therapy and minimizing toxicity. This guide provides an in-depth examination of the core enzymatic process, quantitative data, and the experimental protocols used for its characterization.

The N-Acetyltransferase Enzyme System

N-acetyltransferases are cytosolic enzymes responsible for the transfer of an acetyl group from the cofactor acetyl coenzyme A (acetyl-CoA) to arylamine and hydrazine (B178648) substrates.[8] In humans, two main functional NAT enzymes have been identified: NAT1 and NAT2.

-

N-Acetyltransferase 2 (NAT2): Primarily expressed in the liver and gastrointestinal tract, NAT2 is the principal enzyme responsible for the polymorphic acetylation of numerous drugs, including dapsone.[6][8][9] The genetic variations in the NAT2 gene are well-characterized and directly correlate with the observed differences in acetylation capacity among individuals.[10]

-

N-Acetyltransferase 1 (NAT1): While NAT1 is expressed in a wider range of tissues, it exhibits a much lower affinity for dapsone compared to NAT2 and is not the primary catalyst for its acetylation.[11]

The clinical significance of the NAT2 polymorphism lies in its impact on dapsone metabolism. Slow acetylators metabolize dapsone at a reduced rate, leading to higher plasma concentrations of the parent drug. This can shift the metabolic balance towards an alternative pathway, N-hydroxylation, which is mediated by cytochrome P450 enzymes and produces the toxic metabolite dapsone hydroxylamine (B1172632) (DDS-NOH).[3][12][13][14] This hydroxylamine metabolite is implicated in the primary dose-dependent adverse effects of dapsone, namely methemoglobinemia and hemolytic anemia.[12][13] Consequently, slow acetylators are at a greater risk of developing these toxicities.[7][12]

The Acetylation Reaction

The enzymatic conversion of dapsone to this compound follows a ping-pong bi-bi reaction mechanism.[8] The process involves two main steps:

-

The NAT enzyme binds with acetyl-CoA, and the acetyl group is transferred to a cysteine residue in the enzyme's active site, releasing coenzyme A.

-

The acetylated enzyme then binds to the arylamine substrate (dapsone), transferring the acetyl group to one of its amino groups to form this compound (MADDS), regenerating the free enzyme.

The overall reaction is as follows: Dapsone + Acetyl-CoA ---(NAT2)--> this compound (MADDS) + Coenzyme A

Quantitative Data on Dapsone Acetylation

The kinetic parameters of dapsone acetylation have been determined using both human liver preparations and bacterially expressed recombinant enzymes. This data is essential for understanding the efficiency and substrate affinity of the N-acetyltransferase enzymes.

| Enzyme Source | Apparent KM (μM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Cytosol (Fast Acetylator Phenotype) | 98 ± 17.6 | 190 ± 20 | [11] |

| Recombinant Human NAT1 | 687 | Not specified | [11] |

| Recombinant Human NAT2 | 136 | Not specified | [11] |

The ratio of the metabolite (MADDS) to the parent drug (dapsone) in plasma is a key indicator of an individual's acetylator phenotype.

| Acetylator Phenotype | Plasma MADDS:Dapsone Ratio | Reference |

| Slow Acetylator | ~1.0 | [15] |

| Rapid Acetylator | ~0.2 | [15] |

Experimental Protocols

In Vitro N-Acetyltransferase Activity Assay

This protocol details the method for measuring the rate of this compound formation in vitro using human liver cytosol.

A. Reagents and Materials:

-

Human liver cytosol

-

Dapsone stock solution

-

Acetyl coenzyme A (Acetyl-CoA) regenerating system (containing acetyl-CoA, coenzyme A, and acetyl-L-carnitine)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

HPLC system with UV detector

-

Reversed-phase C8 or C18 column

-

Acetonitrile (B52724), Methanol, and Water (HPLC grade)

B. Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver cytosol, dapsone at various concentrations, and the acetyl-CoA regenerating system (e.g., 100 µM) in potassium phosphate buffer.[11]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding the acetyl-CoA regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The reaction should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or perchloric acid, which precipitates the protein.

-

Sample Preparation for HPLC: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a clean tube. If necessary, evaporate the solvent and reconstitute the residue in the HPLC mobile phase.[16]

-

Quantification by HPLC: Inject a known volume of the prepared sample onto the HPLC system. Separate dapsone and this compound (MADDS) using a reversed-phase column with a suitable mobile phase (e.g., a mixture of water and methanol).[16] Detect the compounds using a UV detector at a wavelength of approximately 270-286 nm.[11][16]

-

Data Analysis: Quantify the amount of MADDS formed by comparing its peak area to a standard curve generated with known concentrations of MADDS. Calculate the reaction velocity (e.g., in pmol of MADDS formed per minute per mg of cytosolic protein). Kinetic parameters (KM and Vmax) can be determined by performing the assay with varying dapsone concentrations and analyzing the data using Lineweaver-Burk or Eadie-Hofstee plots.[11]

In Vivo Acetylator Phenotyping Using Dapsone

This protocol describes a common clinical method to determine an individual's acetylator status.

A. Study Conduct:

-

Subject Recruitment: Recruit healthy volunteers or patients for whom phenotyping is indicated. Ensure appropriate informed consent is obtained.

-

Drug Administration: Administer a single oral dose of 100 mg of dapsone to the subject.[16][17]

-

Blood Sampling: Collect a single heparinized blood sample at a fixed time point after dapsone administration, typically between 3 and 12 hours.[16][17] A 3-hour time point is often sufficient and convenient.[17]

-

Plasma Separation: Immediately after collection, centrifuge the blood sample to separate the plasma. Store the plasma frozen at -20°C or lower until analysis.[16]

B. Sample Analysis:

-

Extraction: Extract dapsone and MADDS from a 1 mL plasma sample. A common method is liquid-liquid extraction using a solvent like ethyl ether at an alkaline pH.[16] An internal standard (e.g., phenacetin) is typically added before extraction to correct for recovery.

-

HPLC Analysis: Analyze the extracted and reconstituted sample using an HPLC-UV method as described in the in vitro protocol.

-

Phenotype Determination: Calculate the ratio of the plasma concentration of MADDS to the plasma concentration of dapsone (MADDS/Dapsone). Subjects can be classified into phenotype groups (e.g., slow vs. fast acetylators) based on the bimodal distribution of this ratio in the population.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the enzymatic formation of this compound.

Caption: Dapsone metabolic pathways.

Caption: Experimental workflow for in vitro NAT assay.

Caption: Logic of NAT2 genotype to clinical outcome.

Conclusion

The N-acetylation of dapsone to this compound is a critical metabolic step predominantly governed by the genetically polymorphic NAT2 enzyme. The rate of this conversion directly influences the drug's safety profile, with slow acetylators demonstrating a higher propensity for developing hematological toxicities due to the shunting of dapsone metabolism towards the N-hydroxylation pathway. The quantitative data and experimental protocols outlined in this guide provide the foundational knowledge for researchers and clinicians to investigate dapsone metabolism, characterize enzyme kinetics, and determine patient acetylator status. This understanding is paramount for the advancement of personalized medicine, enabling dose adjustments and therapeutic strategies that maximize efficacy while minimizing the risk of adverse drug reactions.

References

- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic, pharmacokinetic, and toxicological issues surrounding dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. [Clinical relevance of N-acetyltransferase type 2 (NAT2) genetic polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 9. NAT2 gene polymorphism: covert drug interaction causing phenytoin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation between N-acetyltransferase activity and NAT2 genotype in Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dapsone acetylation by human liver arylamine N-acetyltransferases and interaction with antiopportunistic infection drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of dapsone toxicity in patients with inflammatory dermatoses: activity of acetylation and hydroxylation of dapsone as risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dapsone-Associated Methemoglobinemia in a Patient With Slow NAT2*5B Haplotype and Impaired Cytochrome b5 Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irjmets.com [irjmets.com]

- 15. Dapsone (PIM 167) [inchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous analysis of dapsone and monoacetyldapsone employing high performance liquid chromatography: a rapid method for determination of acetylator phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Dapsone to N-Acetyl Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and various dermatological conditions, undergoes extensive metabolism in the liver. A primary metabolic pathway is the N-acetylation of dapsone to its major, less active metabolite, N-acetyl dapsone, also known as monoacetyldapsone (MADDS).[1][2] This biotransformation is predominantly catalyzed by the enzyme N-acetyltransferase 2 (NAT2).[1] The activity of NAT2 is subject to genetic polymorphism, leading to distinct acetylator phenotypes (rapid, intermediate, and slow) within the population.[3] This variability in acetylation capacity has significant clinical implications, influencing both the therapeutic efficacy and the adverse effect profile of dapsone. This guide provides an in-depth overview of the metabolism of dapsone to this compound, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Metabolism and Clinical Significance

The acetylation of dapsone is a crucial detoxification pathway, as the alternative N-hydroxylation pathway, mediated by cytochrome P450 enzymes, produces a toxic hydroxylamine (B1172632) metabolite responsible for adverse effects such as methemoglobinemia and hemolytic anemia.[4][5][6] The balance between these two metabolic routes is influenced by an individual's NAT2 acetylator status. Slow acetylators have a reduced capacity to metabolize dapsone via acetylation, leading to higher plasma concentrations of the parent drug and a potential shift towards the N-hydroxylation pathway, thereby increasing the risk of toxicity.[4][7] Conversely, rapid acetylators may exhibit lower plasma concentrations of dapsone, which could potentially impact therapeutic efficacy in certain clinical settings.[8][9]

Data Presentation

Table 1: Enzyme Kinetic Parameters for Dapsone Acetylation by NAT2

| Enzyme Source | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| Human Liver Cytosol (Fast Acetylators) | 98 ± 17.6 | 190 ± 20 | [1] |

| Bacterially Expressed Human NAT1 | 687 | - | [1] |

| Bacterially Expressed Human NAT2 | 136 | - | [1] |

| Recombinant Human NAT24 (Wild-Type/Rapid) | 76.24 ± 2.49 | 45.18 ± 1.52 (relative peak area/min/mg protein) | [2] |

| Recombinant Human NAT25 (Slow) | 104.07 ± 8.65 | 10.87 ± 0.65 (relative peak area/min/mg protein) | [2] |

| Recombinant Human NAT26 (Slow) | 187.75 ± 26.36 | 6.70 ± 0.51 (relative peak area/min/mg protein) | [2] |

| Recombinant Human NAT27 (Slow) | - | - | [2] |

Note: Vmax values from the study by Griese et al. (2021) are presented as relative peak area/min/mg protein and are not directly comparable to the pmol/min/mg protein units from the study by Gill et al. (1995).

Table 2: Pharmacokinetic Parameters of Dapsone and this compound (MADDS) in Different Acetylator Phenotypes

| Parameter | Dapsone (DDS) | This compound (MADDS) | Acetylator Phenotype | Reference |

| Elimination Half-life (t1/2) | ~20-21 hours | ~20-21 hours | Rapid & Slow | [8] |

| 30.2 hours | - | Not specified | ||

| Peak Serum Concentration (Tmax) | 3.8 - 4.3 hours | 3.8 - 4.3 hours | Not specified | [8] |

| MADDS/DDS Ratio in Serum | - | 1.0 | Rapid | [8] |

| - | 0.19 | Slow | [8] |

Experimental Protocols

In Vitro Dapsone Acetylation Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of dapsone to this compound using human liver microsomes.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Dapsone

-

Acetyl-CoA

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of dapsone in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in phosphate buffer.

-

Prepare a stock solution of Acetyl-CoA in water.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.1-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add dapsone at various concentrations to the incubation mixture.

-

Initiate the reaction by adding Acetyl-CoA and the NADPH regenerating system.

-

The final incubation volume is typically 200-500 µL.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence of this compound using a validated HPLC-UV or LC-MS/MS method (see protocol below).

-

Quantify the amount of this compound formed and calculate the rate of metabolism.

-

HPLC-UV Method for the Quantification of Dapsone and this compound

This protocol provides a general framework for the analysis of dapsone and this compound in biological matrices by reverse-phase HPLC with UV detection.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.[10][11]

-

Dapsone and this compound analytical standards

-

Acetonitrile for sample preparation

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of dapsone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).

-

-

Sample Preparation:

-

For plasma or microsomal incubates, precipitate proteins by adding 2-3 volumes of acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v) or methanol and ammonium acetate (B1210297) buffer.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Dapsone and this compound can be detected at approximately 270 nm or 295 nm.[1]

-

Injection Volume: Typically 20 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentrations of dapsone and this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

Visualizations

Dapsone Metabolic Pathway

Caption: Metabolic pathways of dapsone, highlighting the N-acetylation and N-hydroxylation routes.

Experimental Workflow for In Vitro Dapsone Acetylation Assay

References

- 1. Dapsone acetylation by human liver arylamine N-acetyltransferases and interaction with antiopportunistic infection drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The contribution of N-hydroxylation and acetylation to dapsone pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Bioactivation of dapsone to a cytotoxic metabolite: in vitro use of a novel two compartment system which contains human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. The pharmacokinetics of dapsone and acetylated dapsone in serum and saliva. | Semantic Scholar [semanticscholar.org]

- 8. Plasma kinetics of dipyrone metabolites in rapid and slow acetylators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma and salivary pharmacokinetics of dapsone estimated by a thin layer chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. ijfmr.com [ijfmr.com]

The Pharmacokinetics and Bioavailability of N-Acetyl Dapsone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of N-Acetyl Dapsone (B1669823) (Monoacetyldapsone or MADDS), the primary metabolite of the antibacterial and anti-inflammatory drug, dapsone. This document synthesizes available data on the metabolic fate, distribution, and elimination of N-Acetyl Dapsone, alongside detailed experimental protocols for its quantification and analysis.

Introduction

This compound is a significant metabolite of dapsone, formed in the liver through the action of N-acetyltransferase enzymes.[1][2] An equilibrium exists in the body where dapsone is acetylated to this compound and then deacetylated back to dapsone.[1][2] The ratio of this compound to dapsone in the plasma is heavily influenced by an individual's acetylator phenotype, which is genetically determined.[3] Understanding the pharmacokinetics of this compound is crucial for comprehending the overall disposition and potential for drug-drug interactions of dapsone.

It is important to note that the majority of available pharmacokinetic data for this compound is derived from studies where dapsone was administered. There is a notable lack of research involving the direct administration of this compound, which limits the understanding of its independent absorption and bioavailability characteristics.

Metabolic Pathway and Pharmacokinetics

Dapsone undergoes two primary metabolic transformations in the liver: N-acetylation to form this compound and N-hydroxylation to form dapsone hydroxylamine.[4][5] The N-acetylation pathway is a major route of metabolism, and the resulting this compound is pharmacologically active.[5]

dot

References

N-Acetyl Dapsone: A Comprehensive Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-Acetyl dapsone (B1669823) (Monoacetyldapsone, MADDS) in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and phosphate-buffered saline (PBS). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data, experimental protocols, and visual representations of relevant biological pathways.

Executive Summary

N-Acetyl dapsone is the primary metabolite of the well-known antibacterial and anti-inflammatory agent, dapsone. Understanding its solubility in commonly used laboratory solvents is paramount for a wide range of in vitro and in vivo studies, including drug formulation, screening assays, and mechanism of action investigations. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual diagrams of the metabolic pathway of dapsone and its anti-inflammatory mechanism to provide a comprehensive resource for laboratory professionals.

Solubility of this compound

The solubility of this compound was determined in three common laboratory solvents: DMSO, DMF, and PBS. The quantitative data is summarized in the table below for easy comparison.

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] | Equilibrium Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[1] | Equilibrium Solubility |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | Equilibrium Solubility |

| Phosphate-Buffered Saline (PBS) | Very Low | Inferred |

Note: While a direct measurement for this compound in PBS was not identified, its low solubility in a 1:1 DMSO:PBS mixture strongly indicates very poor aqueous solubility. Generally, N-acetylated derivatives of sulfonamides exhibit lower solubility in aqueous buffers compared to their parent compounds. Dapsone itself is considered practically insoluble in water.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the kinetic solubility of this compound, a common practice in drug discovery for rapid assessment. This protocol can be adapted for various analytical techniques such as UV-Vis spectrophotometry or LC-MS.

Kinetic Solubility Assay via Shake-Flask Method

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., PBS).

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO, analytical grade)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Thermomixer or equivalent shaker/incubator

-

Microplate reader with UV-Vis capabilities or an LC-MS system

-

Solubility filter plates (e.g., Millipore MultiScreen) or centrifuge

-

96-well UV-transparent microplates (for UV-Vis analysis) or appropriate vials for LC-MS

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation:

-

Add a small volume (e.g., 2 µL) of the 10 mM this compound DMSO stock solution to the wells of a 96-well filter plate or individual microcentrifuge tubes.

-

Prepare a set of standards by serial dilution of the stock solution in DMSO.

-

-

Incubation:

-

Add the aqueous buffer (e.g., 198 µL of PBS pH 7.4) to the wells/tubes containing the this compound stock solution to achieve a final volume of 200 µL and a final DMSO concentration of 1%.

-

Seal the plate/tubes and place them in a thermomixer set to shake at a consistent speed (e.g., 800 rpm) at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours for kinetic solubility).

-

-

Separation of Undissolved Compound:

-

Filtration Method: Place the filter plate on a vacuum manifold and collect the filtrate in a 96-well UV-transparent plate.

-

Centrifugation Method: Centrifuge the microcentrifuge tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved compound. Carefully collect the supernatant.

-

-

Quantification:

-

UV-Vis Spectrophotometry: Measure the absorbance of the filtrate/supernatant at the λmax of this compound. Determine the concentration using a standard curve prepared by diluting the stock solution in a 1% DMSO/PBS mixture.

-

LC-MS Analysis: Dilute the filtrate/supernatant in an appropriate mobile phase and inject it into the LC-MS system. Quantify the concentration against a standard curve.

-

-

Data Analysis: The solubility is reported as the highest concentration of the compound that remains in solution under the assay conditions.

Visualizing Key Pathways and Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate the metabolic pathway of dapsone and a general workflow for solubility determination.

Caption: Metabolic pathway of Dapsone to its acetylated metabolites.

Caption: Experimental workflow for kinetic solubility determination.

Caption: Anti-inflammatory mechanism of Dapsone via Myeloperoxidase inhibition.

References

A Technical Guide to the Long-Term Stability and Storage of N-Acetyl Dapsone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for N-Acetyl dapsone (B1669823) (Monoacetyldapsone), the major metabolite of the antibacterial and anti-inflammatory drug, dapsone. Due to the limited availability of direct and extensive stability studies on N-Acetyl dapsone as a drug substance, this guide synthesizes available data, information from suppliers of the research-grade compound, and logical inferences based on the known stability profile of its parent compound, dapsone, and the general chemical properties of sulfonamides. All recommendations and protocols are framed within the context of international regulatory guidelines.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for designing appropriate stability studies and storage protocols.

| Property | Value | Source |

| Chemical Name | N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide | [1][2] |

| Synonyms | Monoacetyldapsone, MADDS | [1][3] |

| CAS Number | 565-20-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₄N₂O₃S | [1][2][3][4][5][6][7] |

| Molecular Weight | 290.34 g/mol | [1][3][4][5][6][7] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMF, and DMSO. Practically insoluble in water. | [2][8][9] |

Recommended Storage Conditions and Long-Term Stability

Empirical data on the long-term stability of this compound as a pure substance is primarily available from suppliers of the compound for research purposes. These recommendations provide the best available guidance for maintaining the integrity of the substance over time.

| Storage Condition | Duration | Stability | Source |

| -20°C | ≥ 4 years | Stable | [8] |

| 2-8°C | Not specified | Recommended for storage | [6] |

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, its chemical structure, being a derivative of dapsone and a sulfonamide, allows for the prediction of its likely degradation pathways under stress conditions.[10][11][12][13]

-

Hydrolysis: The amide linkage of the N-acetyl group is susceptible to hydrolysis under acidic or basic conditions, which would yield dapsone as a primary degradant.

-

Oxidation: The free aromatic amine group is a potential site for oxidation, which could lead to the formation of N-oxide or hydroxylamine (B1172632) derivatives and colored degradation products.

-

Photodegradation: Sulfonamides are a class of compounds known to be susceptible to degradation upon exposure to light.[10][11][12][13] This can involve complex reactions, including cleavage of the sulfone group and reactions involving the aromatic rings.

Experimental Protocols

The following sections detail model protocols for conducting comprehensive stability studies on this compound, based on ICH guidelines and methodologies adapted from studies on dapsone.[14][15][16][17][18]

Long-Term Stability Study Protocol

This protocol outlines a systematic approach to evaluating the stability of this compound under various controlled environmental conditions over an extended period.

Methodology:

-

Material: Utilize at least three primary batches of this compound.

-

Container Closure System: Package the substance in a container that simulates the proposed packaging for storage and distribution, ensuring it is inert and provides protection from light.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.

-

Analytical Tests: At each time point, samples should be evaluated for:

-

Appearance (color, physical state)

-

Assay (using a validated stability-indicating HPLC method)

-

Degradation products/impurities (quantification and identification where necessary)

-

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Sample at various time points until approximately 10-20% degradation is observed. Neutralize before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at 60°C. Sample at various time points until approximately 10-20% degradation is observed. Neutralize before analysis.

-